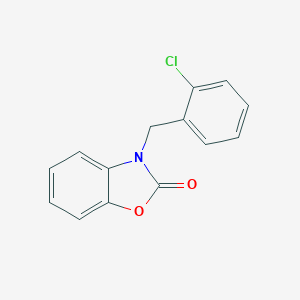

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The chlorine atom on the benzyl group could be replaced through nucleophilic substitution reactions . The benzoxazole ring could potentially be functionalized through electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings. The compound is likely to be insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Oxidative Cross-Dehydrogenative Coupling

The compound has been utilized in studies focusing on oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization. This methodology is significant for direct C-3 acylation/benzoylation of substituted 2H-Indazoles, demonstrating the compound's role in facilitating regioselective synthesis of various substituted 3-(acyl/benzoyl)-2H-indazoles. This process is noted for its efficiency, cost-effectiveness, and broad substrate scope, highlighting its versatile nature in the synthesis of anti-inflammatory agents and novel indazole-fused compounds (Sharma et al., 2021).

Dopaminergic Activity Studies

Research on substituted benzazepines, prepared by cyclization of amino alcohols followed by demethylation, has revealed preliminary evidence of dopaminergic activity. These studies are significant for understanding the compound's potential in interacting with central and peripheral dopamine receptors, indicating its importance in the development of neuroactive drugs (Pfeiffer et al., 1982).

Molecular Structure Analysis

The title compound's synthesis and structural analysis have been reported, demonstrating its application in molecular design and hydrogen bond formation studies. This research contributes to the fundamental understanding of molecular interactions and design principles in chemistry (Wen et al., 2007).

Corrosion Inhibition

Studies on 1,2,3-triazole derivatives of uracil and thymine have been conducted to explore their inhibitory activity against acidic corrosion of steels. This highlights the compound's potential application in material science, particularly in protecting metals from corrosion (Negrón-Silva et al., 2013).

Synthesis and Biological Activity

Research into the synthesis and biological activity of benzoxazolone derivatives showcases their relevance in drug discovery and development. For example, studies on the antibacterial properties of certain benzoxazolone compounds offer insights into their potential as pharmaceutical agents (Liu Chun-xin, 2013).

Catalytic Applications

The use of benzoxazolone and its derivatives in catalytic applications, such as alcohol oxidation and transfer hydrogenation, further underscores their utility in synthetic chemistry. These studies contribute to the development of efficient, sustainable catalytic processes (Saleem et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for research on this compound would depend on its properties and activity. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKXLSNFKAKJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methoxycarbonyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B384087.png)

![Phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384089.png)

![1-(Naphtho[2,1-b]furan-1-ylacetyl)pyrrolidine](/img/structure/B384092.png)

![4,7,7-trimethyl-3-oxo-N-[2-(phenylsulfanyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384093.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384095.png)

![5,7-Dibromo-8-quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384098.png)

![N-[2-Methoxy-4-[3-methoxy-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]phenyl]phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384101.png)

![4,7,7-trimethyl-3-oxo-N-(5-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}pentyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384102.png)

![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384103.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384106.png)

![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384108.png)

![N,N-diisobutyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384110.png)